molecular formula C31H25N3O4 B10884246 N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B10884246
M. Wt: 503.5 g/mol
InChI Key: QHIVSQVCEBXBOX-UHFFFAOYSA-N
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Description

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrrole ring substituted with cyano, furylmethyl, and diphenyl groups, along with a methoxyphenoxy acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE can be achieved through several synthetic routes:

Industrial production methods typically involve optimizing these laboratory-scale reactions for larger-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE undergoes various types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalytic amounts of bases or acids, and controlled temperatures.

Scientific Research Applications

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The cyano and furylmethyl groups play a crucial role in binding to target proteins, while the diphenyl and methoxyphenoxy acetamide moieties contribute to its overall stability and bioactivity. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C31H25N3O4

Molecular Weight

503.5 g/mol

IUPAC Name

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C31H25N3O4/c1-36-26-16-8-9-17-27(26)38-21-28(35)33-31-25(19-32)29(22-11-4-2-5-12-22)30(23-13-6-3-7-14-23)34(31)20-24-15-10-18-37-24/h2-18H,20-21H2,1H3,(H,33,35)

InChI Key

QHIVSQVCEBXBOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N

Origin of Product

United States

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